alpha-Galactosylceramide

Description

Properties

Molecular Formula |

C50H99NO9 |

|---|---|

Molecular Weight |

858.3 g/mol |

IUPAC Name |

N-[(3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42?,43-,44-,46+,47+,48+,49-,50+/m1/s1 |

InChI Key |

VQFKFAKEUMHBLV-VDYNBUGPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

Synonyms |

alpha-galactosylceramide alpha-GalCe |

Origin of Product |

United States |

Foundational & Exploratory

From Ocean Depths to Immune Agonist: A Technical History of α-Galactosylceramide's Discovery

Whitepaper | December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the history of the discovery of α-galactosylceramide (α-GalCer), a potent immunostimulatory glycolipid, from its origins as a natural product in the marine sponge Agelas mauritianus. It traces the path from the initial observation of host-mediated antitumor activity in sponge extracts to the isolation and characterization of the active compounds, known as agelasphins. This document provides an in-depth look at the subsequent structure-activity relationship (SAR) studies that led to the synthesis of KRN7000, a simplified and highly potent analog that became a cornerstone tool in the study of Natural Killer T (NKT) cells. Included are detailed experimental protocols from the seminal studies, quantitative data from in vivo and in vitro assays, and visualizations of the key pathways and processes that defined this pivotal discovery in immunology.

Introduction: The Unlikely Discovery of a Potent Immunomodulator

The field of marine natural products has long been a fertile ground for the discovery of novel chemical structures with potent biological activities. In the late 1980s and early 1990s, a research team at Kirin Brewery Company in Japan embarked on a screening program to identify novel antitumor agents from marine organisms.[1] This program was unique in its focus on compounds that worked by stimulating the host's immune system rather than through direct cytotoxicity to cancer cells. During this screening, an extract from the Okinawan marine sponge Agelas mauritianus showed remarkable activity in a mouse model of B16 melanoma.[1] Mice treated with the extract exhibited a prolonged lifespan and maintained good health, an observation that pointed towards a host-mediated, immunostimulatory mechanism.[1] This initial finding set in motion a bioassay-guided fractionation effort that would ultimately lead to the discovery of a new class of glycolipids and revolutionize a niche field of immunology.

Bioassay-Guided Isolation of Agelasphins

The active principles from the Agelas mauritianus extract were isolated through a meticulous process of solvent partitioning and chromatography, with each fraction's efficacy being tested in vivo. This effort culminated in the isolation of a series of novel glycosphingolipids, which were named agelasphins.[2] These compounds were the first natural galactosylceramides discovered to possess an α-anomeric linkage between the galactose and ceramide moieties, a structural feature that would prove critical to their biological function.[3]

Experimental Protocol: Isolation of Agelasphins

The following protocol is adapted from the methodology described by Natori et al. in their 1994 Tetrahedron publication.[2]

-

Extraction: A sample of the freeze-dried marine sponge Agelas mauritianus (1.0 kg) was extracted with a 2:1 mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).

-

Solvent Partitioning: The resulting crude extract was partitioned between ethyl acetate (B1210297) (EtOAc) and water. The aqueous layer, which showed the desired in vivo antitumor activity, was further partitioned with 1-butanol (B46404) (n-BuOH).

-

Initial Chromatography: The active n-BuOH soluble portion (49 g) was subjected to column chromatography on silica (B1680970) gel, eluting with a stepwise gradient of CHCl₃-MeOH-H₂O (from 90:10:1 to 60:40:5).

-

Fractionation: Active fractions were pooled and further purified using repeated silica gel chromatography with the same solvent system.

-

Reversed-Phase HPLC: Final purification was achieved using reversed-phase high-performance liquid chromatography (HPLC) on an ODS (octadecylsilane) column, eluting with a MeOH-H₂O gradient, to yield several pure agelasphins (AGL-1 to AGL-11).

-

Yield: The total yield of the agelasphin mixture was approximately 1.5 g (0.15% of the dry sponge weight). Agelasphin-9b was one of the most abundant congeners.

From Natural Product to Synthetic Agonist: The Development of KRN7000

While the natural agelasphins were potent, they existed as a complex mixture of homologs with varying fatty acid and phytosphingosine (B30862) chains. For drug development, a single, chemically defined entity with optimal activity and synthetic accessibility was required. This prompted an extensive structure-activity relationship (SAR) study.[4] Researchers synthesized numerous analogs of the natural product lead, agelasphin-9b, systematically modifying the lengths and structures of the two lipid chains.[4]

The antitumor activity of these analogs was primarily evaluated in a B16 melanoma lung metastasis model in C57BL/6 mice.[4] The key findings from these studies were:

-

The α-anomeric configuration of the galactose was essential for activity. The β-anomer was inactive.

-

A long N-acyl chain was critical. Potency increased with chain length, peaking around C26 (hexacosanoyl).

-

The phytosphingosine chain length was also important, with the natural C18 chain being optimal.

This systematic investigation led to the selection of (2S,3S,4R)-1-O-(α-D-galactopyranosyl)-2-(N-hexacosanoylamino)-1,3,4-octadecanetriol , designated KRN7000 , as the lead candidate for further development due to its superior potency and simpler, non-branched lipid chains, which made it more amenable to chemical synthesis.[4]

Quantitative Data: Structure-Activity Relationship of α-GalCer Analogs

The following table summarizes data adapted from Morita et al., J. Med. Chem., 1995, demonstrating the effect of N-acyl chain length on the in vivo antitumor activity in the B16 melanoma lung metastasis model.[4]

| Compound | N-Acyl Chain Structure | Dose (µg/kg, i.v.) | Increase in Lifespan (%) |

| Control | Vehicle | - | 0 |

| Analog 1 | C16:0 (Palmitoyl) | 100 | 25 |

| Analog 2 | C18:0 (Stearoyl) | 100 | 38 |

| Analog 3 | C22:0 (Behenoyl) | 100 | 65 |

| Analog 4 | C24:0 (Lignoceroyl) | 100 | 98 |

| KRN7000 | C26:0 (Hexacosanoyl) | 100 | >120 |

| Analog 5 | C28:0 (Octacosanoyl) | 100 | 75 |

Elucidating the Mechanism: Activation of Invariant NKT Cells

The potent, host-dependent antitumor activity of KRN7000 remained a puzzle until 1997, when a seminal paper by Kawano, Taniguchi, and colleagues was published in Science.[5] Their work demonstrated that KRN7000 was a specific ligand for a rare subset of T lymphocytes known as invariant Natural Killer T (iNKT) cells.

They showed that KRN7000 is captured by antigen-presenting cells (APCs), such as dendritic cells, and presented on the surface within a non-classical MHC class I-like molecule called CD1d.[5] The glycolipid-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells. This interaction triggers the rapid activation of iNKT cells, leading to the release of a large bolus of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines within hours.[6] This cytokine storm subsequently activates a cascade of downstream immune cells, including NK cells, conventional T cells, and B cells, which collectively mediate the antitumor effect.[7]

Quantitative Data: In Vivo Cytokine Production

The biphasic cytokine release is a hallmark of KRN7000 activity. The table below presents typical serum cytokine concentrations in C57BL/6 mice following a single intravenous injection of 2 µg of KRN7000.

| Cytokine | Time Post-Injection | Peak Serum Concentration (pg/mL) |

| IL-4 | 2 hours | ~1,500 - 3,000 |

| IFN-γ | 12-24 hours | ~20,000 - 50,000 |

Key Experimental Protocols

Protocol: In Vivo B16 Melanoma Metastasis Model

This protocol is a composite of methodologies used in the initial evaluation of KRN7000.[4][8][9][10][11]

-

Cell Culture: B16-F10 melanoma cells, syngeneic to C57BL/6 mice, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Animal Model: Female C57BL/6 mice, 6-8 weeks of age, are used.

-

Tumor Inoculation: B16-F10 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended at a concentration of 5 x 10⁵ cells/mL. Mice are injected with 0.2 mL of the cell suspension (1 x 10⁵ cells) via the lateral tail vein.

-

Treatment: KRN7000 is dissolved in a vehicle solution (e.g., 0.5% polysorbate 20 in saline) with gentle heating and sonication. Treatment is administered intravenously on specified days post-tumor inoculation (e.g., days 1, 5, and 9). A typical dose is 100 µg/kg.

-

Endpoint Analysis:

-

Survival: Mice are monitored daily, and the percent increase in lifespan (ILS) is calculated relative to the vehicle-treated control group.

-

Metastasis Enumeration: Alternatively, mice are euthanized at a fixed time point (e.g., day 14 or 21), and lungs are harvested. The number of black metastatic nodules on the lung surface is counted under a dissecting microscope after fixation.

-

Protocol: In Vitro NKT Cell Activation Assay

This protocol is based on the principles established by Kawano et al.[5][12]

-

Cell Preparation: Spleens are harvested from C57BL/6 mice. A single-cell suspension is prepared by mechanical dissociation. Red blood cells are lysed using ACK lysis buffer. The resulting splenocytes, which contain iNKT cells (~1-2%) and APCs, are washed and resuspended in complete RPMI-1640 medium.

-

Cell Plating: Splenocytes are plated in a 96-well round-bottom plate at a density of 5 x 10⁵ cells per well.

-

Stimulation: KRN7000, dissolved in DMSO and diluted in culture medium, is added to the wells at a final concentration typically ranging from 1 to 100 ng/mL. A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement: After incubation, the supernatant is carefully collected from each well. The concentrations of IFN-γ and IL-4 in the supernatant are quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[13]

Conclusion and Impact

The discovery of α-galactosylceramide from the marine sponge Agelas mauritianus is a landmark achievement in both natural product chemistry and immunology. It exemplifies the power of bioassay-guided screening of natural sources for identifying compounds with novel mechanisms of action. The journey from the crude sponge extract to the synthetic, highly potent molecule KRN7000 provided researchers with an invaluable tool. The elucidation of its mechanism of action—the specific and potent activation of iNKT cells via CD1d—unlocked the door to understanding the biology of this unique cell type. While KRN7000 itself faced challenges in clinical development due to its induction of both pro- and anti-inflammatory cytokines, it remains the archetypal iNKT cell agonist, spawning the development of hundreds of second-generation analogs designed to fine-tune the immune response for therapeutic applications in cancer, infectious disease, and autoimmunity. The story of α-GalCer serves as a powerful technical guide and an inspiration for future drug discovery endeavors at the interface of chemistry and biology.

References

- 1. journal.whioce.com [journal.whioce.com]

- 2. Agelasphins, novel antitumor and immunostimulatory cerebrosides from the marine sponge Agelas mauritianus | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of alpha-galactosylceramides against B16-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CD1d-restricted and TCR-mediated activation of valpha14 NKT cells by glycosylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of alpha-galactosylceramide, KRN7000, in mice with EL-4 hepatic metastasis and its cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Galactosylceramide (KRN7000) suppression of chemical- and oncogene-dependent carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRN7000, a novel immunomodulator, and its antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of this compound, KRN7000, in mice with the melanoma B16 hepatic metastasis and immunohistological study of tumor infiltrating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of mouse melanoma cell lines by their mortal malignancy using an experimental metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 13. resources.rndsystems.com [resources.rndsystems.com]

Alpha-Galactosylceramide (α-GalCer): A Technical Guide to its Core Chemical Properties and Structure

Audience: Researchers, scientists, and drug development professionals.

Alpha-Galactosylceramide (α-GalCer, KRN7000) is a potent immunostimulatory glycolipid that has garnered significant attention in the field of immunology and cancer therapy.[1][2] Originally derived from the marine sponge Agelas mauritianus, this synthetic compound is a powerful agonist for invariant Natural Killer T (iNKT) cells.[2][3][4] Its ability to modulate the immune system stems from its specific interaction with the antigen-presenting molecule CD1d.[1][5][6] This guide provides an in-depth overview of the fundamental chemical properties, structure, and key experimental methodologies related to α-GalCer.

Core Chemical Properties

α-Galactosylceramide is a white to off-white powder with a high melting point, reflecting its complex and high molecular weight structure.[1][2][7] It is an amphipathic molecule, possessing a hydrophilic galactose head and a large, hydrophobic lipid tail. This dual nature dictates its challenging solubility profile; it is practically insoluble in water and common organic solvents like methanol (B129727) and ethanol.[4][7][8][9] For experimental use, it requires specific solubilization protocols, often involving detergents, heat, and sonication.[4][8][9]

Table 1: Physicochemical Properties of α-Galactosylceramide

| Property | Value | References |

|---|---|---|

| IUPAC Name | N-[(2S,3S,4R)-1-(α-D-Galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]hexacosanamide | [2] |

| Synonyms | α-GalCer, KRN7000 | [1][2][10] |

| Molecular Formula | C₅₀H₉₉NO₉ | [2][8][10][11] |

| Molecular Weight | 858.34 g/mol | [1][2][7] |

| Appearance | White to off-white powder | [1][2][7] |

| Melting Point | 189–190 °C (372–374 °F; 462–463 K) | [2] |

| Solubility | - Insoluble in water, methanol, ethanol.[4][7][8][9]- Very slightly soluble in tetrahydrofuran.[4][7][8][9]- Slightly soluble in pyridine.[4][7][8][9]- Soluble in DMSO with heating.[1][7] | |

Chemical Structure

The structure of α-GalCer consists of two main components: a galactose sugar moiety and a ceramide lipid backbone.[10] The ceramide portion is composed of a phytosphingosine (B30862) base, which is an 18-carbon amino alcohol, and a long-chain N-acyl group, which is hexacosanoic acid (a 26-carbon saturated fatty acid).[2][12][13]

The critical feature for its biological activity is the stereochemistry of the glycosidic bond connecting the galactose to the ceramide. It is an alpha (α) anomeric linkage, which positions the galactose moiety for optimal presentation by the CD1d molecule.[14] The specific stereochemistry of the phytosphingosine backbone is also crucial for activity.[13]

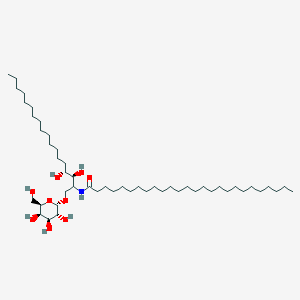

Caption: Chemical structure of α-Galactosylceramide.

Experimental Protocols

The characterization and application of α-GalCer involve several key experimental procedures.

The total synthesis of α-GalCer is a complex process, with a primary challenge being the stereoselective formation of the α-glycosidic bond.[15]

-

Objective: To chemically synthesize α-Galactosylceramide with the correct stereochemistry.

-

General Methodology:

-

Preparation of Glycosyl Donor and Acceptor: A protected galactose derivative (glycosyl donor) and a protected phytosphingosine derivative (glycosyl acceptor) are synthesized. Non-participating protecting groups, such as benzyl (B1604629) ethers, are often used on the galactose to favor the formation of the α-anomer.[15]

-

Glycosylation: The glycosyl donor and acceptor are coupled under specific reaction conditions (e.g., using a promoter like TMSOTf) to form the critical α-glycosidic linkage.

-

Acylation: The free amino group on the phytosphingosine backbone is acylated with hexacosanoic acid or its activated derivative.

-

Deprotection: All protecting groups are removed from the sugar and phytosphingosine moieties to yield the final α-GalCer product.[15][16]

-

-

Key Techniques: Methodologies like Sharpless asymmetric epoxidation and olefin cross-metathesis are often employed to construct the chiral centers of the phytosphingosine backbone.[12][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, including the presence of the sugar and lipid components and the anomeric configuration of the galactose.[15][16][18] The chemical shift and coupling constant of the anomeric proton (H-1 of galactose) are characteristic of the α-configuration.[18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact molecular weight of the synthesized molecule.[18][19] Tandem MS (MS/MS) helps in elucidating the structure by analyzing fragmentation patterns, which can confirm the identity of the sugar headgroup and the lipid chains.[18]

-

X-ray Crystallography: While crystallography of the isolated glycolipid is challenging, the structure of the human CD1d molecule in complex with α-GalCer has been solved.[20][21][22] This provides definitive proof of the binding mode, showing how the two lipid chains fit into the A' and F' pockets of the CD1d binding groove and how the galactose headgroup is exposed for TCR recognition.[20][21][23]

Due to its poor aqueous solubility, a specific protocol is required to prepare α-GalCer for cell culture or in vivo administration.

-

Objective: To prepare a stable, usable solution or suspension of α-GalCer in an aqueous buffer.

-

Example Protocol (Tween 20/PBS Method):

-

Weigh the desired amount of α-GalCer powder in a glass vial (plastic is not recommended for sonication).[4][8][9]

-

Add a solution of phosphate-buffered saline (PBS) containing 0.5% Tween 20 to achieve the desired final concentration (e.g., 0.2 mg/mL).[4][8]

-

Warm the mixture (e.g., to 80-85°C) and sonicate in a water bath sonicator for an extended period (e.g., 2 hours) until the material is dissolved or forms a uniform suspension.[8][9] The resulting solution may appear cloudy.[4][8]

-

This preparation should be done immediately before use.[4] For storage, solutions can be kept in glass vials at 4°C or -20°C for up to 3 months.[9]

-

Signaling Pathway and Mechanism of Action

The immunostimulatory effects of α-GalCer are mediated through its presentation by CD1d molecules on antigen-presenting cells (APCs), such as dendritic cells, to the invariant T-cell receptor (TCR) of iNKT cells.[2][5][16]

-

Uptake and Loading: APCs internalize α-GalCer, which is then loaded onto CD1d molecules within endosomal compartments.[24] The CD1d/α-GalCer complex is subsequently transported to the cell surface.[24]

-

TCR Recognition: The invariant Vα14-Jα18 TCR of mouse iNKT cells (or Vα24-Jα18 in humans) specifically recognizes the CD1d/α-GalCer complex.[14][25] The galactose moiety is the primary point of contact for the TCR.[26]

-

iNKT Cell Activation: This recognition event triggers the rapid activation of iNKT cells.

-

Cytokine Release: Activated iNKT cells swiftly produce large quantities of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-13) cytokines.[5][27]

-

Downstream Immune Cascade: These cytokines, in turn, activate a wide array of other immune cells, including NK cells, conventional T cells, B cells, and dendritic cells, bridging the innate and adaptive immune systems.[16][25][27][28]

Caption: Activation of iNKT cells by α-Galactosylceramide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. α-Galactosylceramide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hellobio.com [hellobio.com]

- 5. adipogen.com [adipogen.com]

- 6. α-Galactosyl Ceramide: Glycolipid for Activationg NKT Cells | TCI AMERICA [tcichemicals.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. This compound | killer T cell activator | Hello Bio [hellobio.com]

- 9. lktlabs.com [lktlabs.com]

- 10. This compound | C50H99NO9 | CID 2826713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. alpha-Galactosyl Ceramide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Total Synthesis of α-1C-Galactosylceramide, an Immunostimulatory C-Glycosphingolipid, and Confirmation of the Stereochemistry in the First-Generation Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CD1d-mediated Recognition of an α-Galactosylceramide by Natural Killer T Cells Is Highly Conserved through Mammalian Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]

- 17. Total synthesis of α-1C-galactosylceramide, an immunostimulatory C-glycosphingolipid, and confirmation of the stereochemistry in the first-generation synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Production of α-Galactosylceramide by a Prominent Member of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The crystal structure of human CD1d with and without this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scilit.com [scilit.com]

- 23. researchgate.net [researchgate.net]

- 24. Presentation of α-galactosylceramide by murine CD1d to natural killer T cells is facilitated by plasma membrane glycolipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NKT cell stimulation with glycolipid antigen in vivo: co-stimulation-dependent expansion, Bim-dependent contraction, and hypo-responsiveness to further antigenic challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Structure-Function Implications of the Ability of Monoclonal Antibodies Against α-Galactosylceramide-CD1d Complex to Recognize β-Mannosylceramide Presentation by CD1d [frontiersin.org]

- 27. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 28. pnas.org [pnas.org]

The Pivotal Role of CD1d in the Presentation of α-Galactosylceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presentation of lipid antigens by the non-classical MHC class I-like molecule, CD1d, is a critical event in the activation of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. The glycosphingolipid α-galactosylceramide (α-GalCer) is the prototypical and most potent activating ligand for iNKT cells. This technical guide provides an in-depth examination of the molecular and cellular mechanisms governing the role of CD1d in presenting α-GalCer. It details the structural basis of their interaction, the cellular trafficking pathways involved, and the subsequent activation of iNKT cells. Furthermore, this guide offers a compilation of quantitative data on binding affinities, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction to the CD1d-α-Galactosylceramide System

CD1d is a non-polymorphic, β2-microglobulin-associated transmembrane protein that specializes in capturing and presenting lipid antigens to T cells.[1] Unlike classical MHC molecules that present peptide antigens, CD1d possesses a deep, hydrophobic binding groove capable of accommodating the lipid moieties of glycolipid antigens.[2] The presentation of α-GalCer by CD1d on the surface of antigen-presenting cells (APCs) is a highly conserved process across mammalian species, including humans and mice, highlighting its fundamental importance in immune regulation.[1][3]

The recognition of the CD1d-α-GalCer complex is primarily mediated by the semi-invariant T cell receptor (TCR) expressed by iNKT cells.[4] In humans, this TCR is composed of a Vα24-Jα18 alpha chain paired with a Vβ11 beta chain, while in mice, it consists of a Vα14-Jα18 alpha chain paired with a limited set of Vβ chains (Vβ8.2, Vβ7, and Vβ2).[4][5] This interaction triggers the rapid activation of iNKT cells, leading to the secretion of a wide array of both Th1 and Th2 cytokines, which in turn modulate the activity of various other immune cells, including NK cells, B cells, and conventional T cells.[6]

Molecular and Structural Basis of the Interaction

The high-affinity interaction between CD1d and α-GalCer is a prerequisite for the potent activation of iNKT cells. The crystal structure of the human CD1d-α-GalCer complex reveals that the lipid is deeply buried within the CD1d binding groove.[7] The sphingosine (B13886) chain of α-GalCer occupies the C' pocket, while the longer acyl chain is anchored in the A' pocket of the CD1d molecule.[7] This precise fit stabilizes the complex and orients the galactose headgroup for recognition by the iNKT TCR.

The iNKT TCR docks in a diagonal orientation onto the CD1d-α-GalCer complex.[8] The interaction is dominated by the TCR α-chain, with the Complementarity Determining Regions (CDR) 1α and 3α making key contacts with the galactose headgroup of α-GalCer.[9] The TCR β-chain primarily interacts with the α1 helix of the CD1d molecule.[8]

Quantitative Analysis of Binding Affinities

The binding affinities of α-GalCer to CD1d and the subsequent recognition by the iNKT TCR have been quantified using techniques such as surface plasmon resonance (SPR). These quantitative data are crucial for understanding the potency of α-GalCer and for the development of novel glycolipid agonists.

| Interaction | Molecule 1 | Molecule 2 | Dissociation Constant (KD) | Species | Reference |

| Glycolipid-CD1d Binding | α-Galactosylceramide | Soluble CD1d | 0.1 - 1 µM | Mouse and Human | [10] |

| TCR-CD1d/Glycolipid Complex | Invariant NKT TCR | CD1d-α-GalCer | 0.098 - 0.35 µM | Mouse | [1] |

| TCR-CD1d/Glycolipid Complex | Invariant NKT TCR | CD1d-α-GalCer | ~1.6 µM | Human | [4] |

| TCR-CD1d/Glycolipid Complex | Vα24-independent, Vβ11+ TCR | CD1d-α-GalCer | Similar to iNKT TCR | Human | [1] |

| TCR-CD1d/Glycolipid Complex | Vβ8.2 NKT TCR | CD1d-α-C-GalCer | ~10-fold lower than α-GalCer | Mouse | [6] |

Cellular Trafficking and Antigen Loading

The loading of α-GalCer onto CD1d molecules is a complex process involving specific cellular trafficking pathways. After its synthesis in the endoplasmic reticulum (ER), CD1d can acquire endogenous lipids.[11] For efficient loading of exogenous lipid antigens like α-GalCer, CD1d molecules traffic from the cell surface to endosomal compartments.[11] In these acidic compartments, lipid exchange is facilitated, and α-GalCer is loaded onto the CD1d molecule. The resulting CD1d-α-GalCer complexes are then transported back to the cell surface for presentation to iNKT cells.

Caption: Workflow of CD1d trafficking and α-GalCer loading.

iNKT Cell Activation and Downstream Signaling

The engagement of the iNKT TCR with the CD1d-α-GalCer complex initiates a signaling cascade that leads to iNKT cell activation. This activation is characterized by the rapid production of a diverse range of cytokines and the expression of co-stimulatory molecules like CD40L. The secreted cytokines, including IFN-γ and IL-4, can then influence the activity of other immune cells, thereby orchestrating a broader immune response.

Caption: Simplified signaling cascade in iNKT cells upon TCR engagement.

Experimental Protocols

Loading of Soluble CD1d with α-Galactosylceramide

This protocol describes the in vitro loading of soluble CD1d molecules with α-GalCer, a crucial step for generating reagents like CD1d tetramers.

Materials:

-

Soluble, biotinylated CD1d molecules

-

α-Galactosylceramide (α-GalCer) stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS) with 0.5% Tween-20

-

Heating block or water bath at 80°C

-

Incubator at 30°C

Procedure:

-

Heat the α-GalCer stock solution to 80°C for 1 minute to ensure it is completely dissolved.[3]

-

Dilute an aliquot of the α-GalCer stock solution in PBS with 0.5% Tween-20 to a final concentration of 0.2 mg/mL.[3]

-

Heat the diluted α-GalCer solution to 80°C for 1 minute.[3]

-

Cool the lipid solution to 30°C.[3]

-

Add the lipid solution to the soluble CD1d molecules at an approximate 15-fold molar excess of lipid to CD1d monomer.[3]

-

Incubate the mixture at 30°C overnight in the dark.[3]

-

The loaded CD1d molecules can be stored at 4°C in the dark until use.[3]

In Vitro iNKT Cell Activation and Cytokine Profiling

This protocol outlines the steps for activating iNKT cells in vitro using α-GalCer-pulsed APCs and subsequently measuring cytokine production.

Materials:

-

Antigen-presenting cells (APCs) expressing CD1d (e.g., dendritic cells, B cells)

-

iNKT cells (either a cell line or primary cells)

-

α-Galactosylceramide (α-GalCer)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Cytokine detection assay (e.g., ELISA, CBA)

Procedure:

-

Seed APCs in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of α-GalCer in complete culture medium.

-

Add the α-GalCer dilutions to the APCs and incubate for at least 4 hours (or overnight) to allow for lipid loading.

-

Wash the APCs to remove excess, unbound α-GalCer.

-

Add iNKT cells to the wells containing the α-GalCer-pulsed APCs.

-

Co-culture the cells for 24-72 hours.

-

Harvest the culture supernatants and measure the concentration of cytokines (e.g., IFN-γ, IL-4) using a suitable immunoassay.

CD1d Tetramer Staining for iNKT Cell Identification

This protocol describes the use of fluorescently labeled CD1d tetramers loaded with α-GalCer to identify and enumerate iNKT cells by flow cytometry.

Materials:

-

Single-cell suspension of lymphocytes (e.g., from peripheral blood, spleen, or liver)

-

α-GalCer-loaded CD1d tetramer conjugated to a fluorophore (e.g., PE or APC)

-

Antibodies against T cell markers (e.g., anti-CD3, anti-TCRβ)

-

Staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of lymphocytes and adjust the cell concentration.

-

Add the α-GalCer-loaded CD1d tetramer to the cells and incubate for 30-60 minutes at 4°C or room temperature, protected from light.[12][13]

-

Without washing, add fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-TCRβ) to identify the T cell population.[12]

-

Incubate for an additional 20-30 minutes at 4°C, protected from light.[2]

-

Wash the cells with staining buffer.

-

Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

-

Acquire the samples on a flow cytometer and analyze the data by gating on the CD3+ or TCRβ+ population and then identifying the tetramer-positive cells.

Caption: Workflow for identifying iNKT cells using CD1d tetramers.

Conclusion

The presentation of α-Galactosylceramide by CD1d is a cornerstone of iNKT cell biology and a potent mechanism for initiating a broad spectrum of immune responses. A thorough understanding of the molecular interactions, cellular processes, and quantitative parameters governing this system is essential for researchers and drug development professionals seeking to harness its therapeutic potential. The data, protocols, and visualizations provided in this technical guide offer a comprehensive resource to facilitate further investigation and the development of novel immunotherapies targeting the CD1d-iNKT cell axis.

References

- 1. Structure and binding kinetics of three different human CD1d–α-galactosylceramide–specific T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proimmune.com [proimmune.com]

- 3. immudex.com [immudex.com]

- 4. The length of lipids bound to human CD1d molecules modulates the affinity of NKT cell TCR and the threshold of NKT cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD1d-Invariant Natural Killer T Cell-Based Cancer Immunotherapy: α-Galactosylceramide and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of a potent CD1d-binding NKT cell ligand as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Structure and binding kinetics of three different human CD1d–α-galactosylceramide–specific T cell receptors | Semantic Scholar [semanticscholar.org]

- 9. 2cdg - Structure and binding kinetics of three different human CD1d-alpha- Galactosylceramide-specific T cell receptors (TCR 5B) - Experimental details - Protein Data Bank Japan [pdbj.org]

- 10. Binding and Antigen Presentation of Ceramide-Containing Glycolipids by Soluble Mouse and Human Cd1d Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analyzing Antigen Recognition by Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]

The Cytokine Release Profile of α-Galactosylceramide: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-Galactosylceramide (α-GalCer, KRN7000) is a potent synthetic glycolipid agonist for invariant Natural Killer T (iNKT) cells, a unique lymphocyte population that bridges the innate and adaptive immune systems. Upon activation, iNKT cells orchestrate a complex immune response characterized by the rapid and robust release of a wide array of cytokines. This document provides an in-depth technical overview of the α-GalCer-induced cytokine release profile, the underlying signaling pathways, detailed experimental protocols for its characterization, and quantitative data to support preclinical research and development.

Core Mechanism of Action

α-Galactosylceramide's immunological activity is initiated through a highly specific molecular interaction:

-

Uptake and Presentation: α-GalCer is taken up by antigen-presenting cells (APCs), most notably dendritic cells (DCs). Inside the APC, it is loaded onto a non-classical MHC class I-like molecule called CD1d.[1]

-

iNKT Cell Recognition: The α-GalCer/CD1d complex is then presented on the surface of the APC. This complex is specifically recognized by the semi-invariant T cell receptor (TCR) expressed by iNKT cells (Vα14-Jα18 in mice and Vα24-Jα18 in humans).[2]

-

Cellular Activation: This TCR engagement triggers the activation of the iNKT cell, leading to a powerful downstream cascade.

The primary consequence of iNKT cell activation is the rapid transcription and secretion of a large bolus of both pro-inflammatory (Th1) and anti-inflammatory/helper (Th2) cytokines within hours.[3][4] This initial burst of cytokines is crucial as it transactivates a host of other immune cells, including NK cells, conventional T cells, B cells, and DCs, effectively amplifying the initial signal and shaping the subsequent adaptive immune response.[2][3]

Quantitative Cytokine Release Profile

The administration of α-GalCer results in a dynamic cytokine milieu. The precise concentrations and the balance between Th1 and Th2 cytokines can be influenced by the dose, route of administration, time post-injection, and the specific chemical structure of the α-GalCer analog used.[5][6]

Data Presentation

The following tables summarize quantitative cytokine data from murine models following α-GalCer stimulation.

Table 1: In Vivo Serum Cytokine Levels in Mice After a Single α-GalCer Injection

| Cytokine | Concentration (pg/mL) | Time Post-Injection | Dose & Route | Mouse Strain | Reference |

|---|---|---|---|---|---|

| IFN-γ | ~15,000 | 16 hours | 2 µg, i.v. | C57BL/6 | [5] |

| IFN-γ | ~2,500 | 24 hours | 200 ng, i.v. | C57BL/6 | [7] |

| IL-4 | ~2,000 | 2 hours | 2 µg, i.p. | C57BL/6J | [8] |

| IL-4 | ~1,000 | 4 hours | 5 µg, i.p. | C57BL/6 | [9] |

| IL-12p70 | ~10,000 | 16 hours | 2 µg, i.v. | C57BL/6 | [5] |

| TNF-α | ~1,000 | 2 hours | 2 µg, i.p. | C57BL/6J | [8] |

| IL-10 | ~800 | 2 hours | 2 µg, i.p. | DBA/1 | [10] |

| IL-2 | ~250 | 2 hours | 2 µg, i.p. | C57BL/6J |[8] |

Concentrations are approximate values derived from published graphs and represent the peak or near-peak levels observed.

Table 2: In Vitro Cytokine Secretion from Murine Splenocytes

| Cytokine | Concentration (pg/mL) | α-GalCer Conc. | Incubation Time | Cell Type | Reference |

|---|---|---|---|---|---|

| IFN-γ | ~15,000 | 100 ng/mL | 48 hours | BALB/c Splenocytes | [11] |

| IL-4 | ~1,500 | 100 ng/mL | 48 hours | BALB/c Splenocytes | [11] |

| IFN-γ | ~10,000 | 100 ng/mL | 72 hours | B10.PL Splenocytes | [12] |

| IL-4 | ~2,000 | 100 ng/mL | 36 hours | C57BL/6 NKT Cells + DCs | [7] |

| IL-2 | ~2,000 | 100 ng/mL | 48 hours | NK1.2 cells + A20-CD1d |[11] |

Concentrations are approximate values derived from published graphs.

Table 3: Cytokine Profile Polarization by Different α-GalCer Analogs

| Analog Name | Key Structural Modification | Primary Cytokine Bias | Key Features | Reference |

|---|---|---|---|---|

| α-GalCer (KRN7000) | Parent Compound | Th1 and Th2 (Balanced) | Potent, rapid induction of both IFN-γ and IL-4. | [7] |

| α-C-GalCer | C-glycosidic bond | Strong Th1 | Prolonged IFN-γ and IL-12 production; minimal IL-4 induction. | [5][6] |

| OCH | Truncated sphingosine (B13886) chain | Strong Th2 | Preferentially induces Th2 cytokines like IL-4. | [6] |

| 4"-O-Benzyl Analogs | Benzyl group at 4" position | Th1 (Pro-inflammatory) | Induces a distinct pro-inflammatory (Th1) response. | [9] |

| α-LacCer | Lactosyl headgroup | Strong Th2 | As potent as α-GalCer for Th2 cytokines, but ~1000x less for Th1. |[11] |

Experimental Protocols

Accurate characterization of the α-GalCer-induced cytokine profile requires robust and standardized methodologies.

Protocol 3.1: In Vivo Stimulation and Serum Cytokine Analysis

This protocol details the procedure for measuring systemic cytokine release following α-GalCer administration in mice.

-

Reagent Preparation:

-

Prepare a stock solution of α-GalCer (e.g., 220 µg/mL) in a vehicle solution such as 0.5% Polysorbate 20 (Tween-20) in 0.9% NaCl.[7]

-

Further dilute the stock solution to the desired final concentration (e.g., 10 µg/mL for a 2 µg dose in 200 µL) with sterile PBS or saline immediately before use.

-

-

Animal Dosing:

-

Sample Collection:

-

At predetermined time points (e.g., 2, 4, 16, 24 hours) post-injection, collect blood via cardiac puncture or retro-orbital bleeding.

-

Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

-

Collect the serum (supernatant) and store at -80°C until analysis.

-

-

Cytokine Quantification:

Protocol 3.2: In Vitro Splenocyte Stimulation

This protocol is used to assess the direct effect of α-GalCer on a mixed immune cell population.

-

Cell Isolation:

-

Euthanize a naive mouse and aseptically harvest the spleen into sterile RPMI-1640 medium.

-

Prepare a single-cell suspension by mechanically dissociating the spleen through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer. Wash the remaining cells (splenocytes) twice with complete RPMI-1640 medium.

-

-

Cell Culture and Stimulation:

-

Resuspend splenocytes to a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 1 x 10^6 cells per well in a 96-well round-bottom plate.

-

Add α-GalCer to the wells at a final concentration of 100 ng/mL.[12][15] Include unstimulated (vehicle) control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

After incubation, centrifuge the plate and carefully collect the supernatant.

-

Analyze cytokine levels in the supernatant by ELISA as described in Protocol 3.1.

-

Protocol 3.3: Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the identification of the specific cell types producing cytokines in response to stimulation.

-

Cell Stimulation:

-

Prepare a single-cell suspension of splenocytes (or use whole blood).

-

Stimulate 1-2 x 10^6 cells for 4-6 hours with α-GalCer (100 ng/mL) or a non-specific stimulant like PMA (20 ng/mL) and Ionomycin (1 µM) as a positive control.[16]

-

Crucially, for the final 4 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or Monensin.[17][18] This traps newly synthesized cytokines within the cell.

-

-

Surface Staining:

-

Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers to identify the population of interest. For iNKT cells, this typically includes anti-CD3 and a PBS-57-loaded CD1d tetramer.[17] Incubate on ice for 20-30 minutes in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.[19]

-

Wash and then resuspend the cells in a permeabilization buffer (e.g., containing saponin).[19][20] This allows antibodies to access intracellular targets.

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ-FITC, anti-IL-4-PE) diluted in permeabilization buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Acquisition and Analysis:

Downstream Immunological Consequences

The cytokine burst from activated iNKT cells is not an isolated event but rather the initiator of a broader immune activation.

-

Dendritic Cell Maturation: iNKT-derived IFN-γ and interaction via CD40L rapidly induce the full maturation of DCs. These mature DCs upregulate co-stimulatory molecules (CD80, CD86) and produce large amounts of IL-12.[14]

-

NK Cell Transactivation: IFN-γ and other signals from iNKT cells potently activate NK cells, enhancing their cytotoxic capabilities.[3]

-

B Cell Activation: IL-4 produced by iNKT cells can directly lead to the early activation of B cells, characterized by the upregulation of surface markers like CD69 and B7.2.[21]

-

Adjuvant Effect: By maturing DCs, α-GalCer acts as a powerful adjuvant, enhancing the priming of antigen-specific CD4+ and CD8+ T cell responses when co-administered with a protein or peptide antigen.[22]

Conclusion and Future Directions

The activation of iNKT cells by α-Galactosylceramide elicits a rapid, potent, and broad-spectrum cytokine release, distinguished by its hallmark co-production of Th1 and Th2 cytokines. This initial event serves as a critical catalyst, mobilizing multiple arms of the innate and adaptive immune systems. The ability to manipulate this response—for instance, by using synthetic analogs to bias the cytokine profile towards a more pro-inflammatory (Th1) or regulatory (Th2) state—holds significant therapeutic promise for cancer immunotherapy, vaccine adjuvancy, and the treatment of autoimmune diseases.[23][24]

Future research and development will continue to focus on optimizing the therapeutic window of α-GalCer-based therapies. Key challenges include overcoming the induction of iNKT cell anergy following repeated stimulation and designing novel analogs and delivery systems that can selectively induce the desired cytokine profile for a given pathology, thereby maximizing efficacy while minimizing potential off-target effects.[2][3] This technical guide provides the foundational knowledge and methodologies essential for advancing these efforts.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Frontiers | Natural Killer T-Cell Agonist α-Galactosylceramide and PD-1 Blockade Synergize to Reduce Tumor Development in a Preclinical Model of Colon Cancer [frontiersin.org]

- 3. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repeated α-GalCer Administration Induces a Type 2 Cytokine-Biased iNKT Cell Response and Exacerbates Atopic Skin Inflammation in Vα14Tg NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4”-O-Alkylated α-Galactosylceramide Analogues as iNKT-Cell Antigens: Synthetic, Biological and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α‐galactosylceramide generates lung regulatory T cells through the activated natural killer T cells in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. α-S-GalCer: Synthesis and Evaluation for iNKT Cell Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Natural Killer T Cells by α-Galactosylceramide Rapidly Induces the Full Maturation of Dendritic Cells In Vivo and Thereby Acts as an Adjuvant for Combined CD4 and CD8 T Cell Immunity to a Coadministered Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-Galactosylceramide stimulates splenic lymphocyte proliferation in vitro and increases antibody production in vivo in late neonatal-age mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - Glycolipid antigen induces long-term natural killer T cell anergy in mice [jci.org]

- 17. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. med.virginia.edu [med.virginia.edu]

- 20. lerner.ccf.org [lerner.ccf.org]

- 21. This compound induces early B-cell activation through IL-4 production by NKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. α-Galactosylceramide - Wikipedia [en.wikipedia.org]

- 23. Development of potential immunomodulatory ligands targeting natural killer T cells inspired by gut symbiont-derived glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Repeated α-GalCer Administration Induces a Type 2 Cytokine-Biased iNKT Cell Response and Exacerbates Atopic Skin Inflammation in Vα14Tg NC/Nga Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on alpha-Galactosylceramide as an Immunostimulant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-Galactosylceramide (α-GalCer) has emerged as a potent immunostimulatory agent with significant therapeutic potential. Originally derived from the marine sponge Agelas mauritianus, this synthetic glycolipid has been the subject of extensive research due to its unique ability to specifically activate invariant Natural Killer T (iNKT) cells.[1][2] This technical guide provides an in-depth overview of the initial studies that established the foundational understanding of α-GalCer's immunostimulatory properties. It covers the pivotal preclinical and early clinical investigations, detailing the mechanism of action, experimental methodologies, and key quantitative findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development, offering insights into the early-stage research that has paved the way for ongoing clinical exploration of α-GalCer and its analogues.

Introduction to this compound

α-Galactosylceramide (also known as KRN7000) is a synthetic analogue of a glycolipid first isolated from a marine sponge.[1][2] Structurally, it consists of a galactose sugar moiety linked via an alpha-anomeric bond to a ceramide lipid tail.[1] This unique configuration is critical for its biological activity, as the corresponding β-anomer shows minimal to no immunostimulatory effects.[3] The discovery that α-GalCer could potently stimulate a specific subset of T lymphocytes, now known as invariant Natural Killer T (iNKT) cells, marked a significant advancement in the understanding of lipid antigen presentation and its role in the immune response.[4][5][6]

Mechanism of Action: The α-GalCer/CD1d/iNKT Cell Axis

The immunostimulatory effects of α-GalCer are primarily mediated through its interaction with the CD1d molecule, a non-polymorphic MHC class I-like protein, and the subsequent presentation to iNKT cells.[3][4][7]

3.1 CD1d-Mediated Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, take up α-GalCer.[8] Intracellularly, α-GalCer is loaded onto CD1d molecules within the endosomal-lysosomal compartments. The lipid portion of α-GalCer anchors within the hydrophobic grooves of the CD1d molecule, while the galactose head group is exposed on the cell surface.[9]

3.2 iNKT Cell Recognition and Activation: The CD1d:α-GalCer complex is then recognized by the semi-invariant T cell receptor (TCR) expressed on iNKT cells.[10][11] This interaction triggers the activation of iNKT cells, leading to a rapid and robust release of a wide array of cytokines, including both Th1- and Th2-type cytokines.[5][10]

3.3 Downstream Immunological Cascade: The cytokines produced by activated iNKT cells, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), subsequently activate and modulate the function of other immune cells, including NK cells, T cells, B cells, and dendritic cells.[6][7] This broad-spectrum immune activation underlies the potent anti-tumor and adjuvant activities observed in initial studies.[5][12]

Key Signaling Pathways

The activation of iNKT cells by the α-GalCer-CD1d complex initiates a downstream signaling cascade that leads to cytokine production and cellular effector functions.

Summary of Preclinical Studies

Initial preclinical investigations in murine models were instrumental in demonstrating the potent immunostimulatory and anti-tumor effects of α-GalCer.

5.1 In Vitro Studies: Early in vitro experiments established that α-GalCer could stimulate spleen cells to proliferate and produce significant amounts of IFN-γ and IL-4 in a CD1d-dependent manner.[5] These studies were crucial in identifying iNKT cells as the primary responders to α-GalCer.

5.2 In Vivo Anti-Tumor Activity: In vivo studies in mice bearing various tumor models, such as melanoma and colon carcinoma, showed that administration of α-GalCer could significantly inhibit tumor growth and metastasis.[4][13] This anti-tumor effect was found to be dependent on the activation of iNKT cells and the subsequent activation of NK cells.

5.3 Adjuvant Properties: α-GalCer was also identified as a powerful vaccine adjuvant. When co-administered with a peptide antigen, it was shown to enhance antigen-specific T cell responses.[14][15][16]

Quantitative Data from Preclinical Studies

| Parameter | Experimental System | Treatment | Result | Reference |

| Cytokine Production (IFN-γ) | Murine Splenocytes | α-GalCer (100 ng/mL) | >2000 pg/mL | [5] |

| Cytokine Production (IL-4) | Murine Splenocytes | α-GalCer (100 ng/mL) | ~1000 pg/mL | [5] |

| NKT Cell Activation (CD69) | Murine Splenocytes | α-GalCer (in vivo) | Significant upregulation | [4] |

| Tumor Growth Inhibition | B16 Melanoma Mouse Model | α-GalCer (2 µ g/mouse ) | Significant reduction in tumor volume | [17] |

| Antibody Response (Anti-TT IgM) | Neonatal Mice (pnd 17) | Tetanus Toxoid + α-GalCer | Significantly increased IgM production | [18] |

| Survival Rate | JEV-infected Mice | α-GalCer analogue | Increased survival from 21% to 71% | [19] |

Summary of Early Clinical Studies

Following the promising preclinical data, α-GalCer entered early-phase clinical trials to evaluate its safety and preliminary efficacy in humans.

6.1 Phase I Trials of Soluble α-GalCer: The first-in-human studies administered α-GalCer intravenously to patients with solid tumors. These trials established a favorable safety profile over a wide dose range (50-4800 µg/m²).[20] A key observation was the rapid and transient disappearance of circulating iNKT cells (CD3+Vα24+Vβ11+) within 24 hours of administration, suggesting their migration to tissues.[20] Modest biological effects, including increased serum levels of TNF-α and GM-CSF, were observed in some patients, particularly those with higher baseline iNKT cell counts.[20]

6.2 Phase I Trials of α-GalCer-Pulsed APCs: To enhance the presentation of α-GalCer to iNKT cells, subsequent trials utilized autologous APCs, including dendritic cells, pulsed ex vivo with α-GalCer.[21][22] Administration of these α-GalCer-pulsed APCs was also found to be safe and well-tolerated.[11][21] In some patients, this approach led to an increase in the number of circulating iNKT cells and enhanced NK cell activity.[11]

Quantitative Data from Early Clinical Studies

| Parameter | Study Population | Treatment | Result | Reference |

| iNKT Cell Numbers | Head and Neck Cancer Patients | α-GalCer-pulsed APCs | Increase in 4 out of 9 patients | [11] |

| IFN-γ Producing Cells | Head and Neck Cancer Patients | α-GalCer-pulsed APCs | Significantly enhanced in 8 out of 9 patients | [11] |

| Circulating iNKT Cells | Solid Tumor Patients | Soluble α-GalCer | Transient disappearance within 24 hours | [20] |

| Serum Cytokines (TNF-α, GM-CSF) | Solid Tumor Patients | Soluble α-GalCer | Increased levels in 5 out of 24 patients | [20] |

| iNKT Cell Expansion | NSCLC Patients | α-GalCer-pulsed DCs | Dramatic increase in 1 out of 11 patients | [21][22] |

Experimental Protocols

The following sections detail the general methodologies employed in the initial studies of α-GalCer.

In Vitro NKT Cell Stimulation Assay

-

Cell Preparation: Isolate splenocytes from mice or peripheral blood mononuclear cells (PBMCs) from human donors using density gradient centrifugation.

-

Cell Culture: Culture the cells in a 96-well plate at a density of 2 x 10^5 to 1 x 10^6 cells/well in complete RPMI-1640 medium.

-

Stimulation: Add α-GalCer to the cell cultures at a final concentration typically ranging from 1 to 100 ng/mL.

-

Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Analysis:

-

Proliferation: Measure cell proliferation using a [³H]-thymidine incorporation assay or a colorimetric assay such as MTT.

-

Cytokine Production: Collect the culture supernatants and measure cytokine concentrations (e.g., IFN-γ, IL-4) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

In Vivo Murine Tumor Model

-

Animal Model: Use syngeneic mouse models, such as C57BL/6 mice for B16 melanoma or BALB/c mice for CT26 colon carcinoma.

-

Tumor Inoculation: Inoculate mice subcutaneously or intravenously with a known number of tumor cells (e.g., 1 x 10^5 B16F10 cells).

-

Treatment: Administer α-GalCer, typically via intraperitoneal or intravenous injection, at doses ranging from 1 to 5 µg per mouse. The treatment schedule can vary, for example, on days 1, 5, and 10 post-tumor inoculation.

-

Monitoring:

-

Tumor Growth: For subcutaneous models, measure tumor volume regularly using calipers.

-

Metastasis: For intravenous models, assess metastatic burden in relevant organs (e.g., lungs, liver) at the end of the experiment.

-

Survival: Monitor the survival of the mice over time.

-

-

Immunological Analysis: At specified time points, collect spleens, lymph nodes, and tumors for analysis of immune cell populations by flow cytometry and cytokine production by ELISA or ELISpot.

Flow Cytometry for iNKT Cell Analysis

-

Cell Staining:

-

Prepare single-cell suspensions from tissues of interest (e.g., spleen, liver, blood).

-

Stain cells with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for murine iNKT cells includes antibodies against TCRβ and a CD1d-tetramer loaded with α-GalCer. For human iNKT cells, antibodies against CD3, Vα24, and Vβ11 are commonly used.

-

For intracellular cytokine staining, stimulate cells in vitro with a protein transport inhibitor (e.g., Brefeldin A) prior to surface staining, then fix, permeabilize, and stain for intracellular cytokines like IFN-γ and IL-4.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software. Gate on lymphocytes, then on T cells (TCRβ+ or CD3+), and finally identify the iNKT cell population based on tetramer binding or specific TCR Vα and Vβ chain expression.

ELISA for Cytokine Measurement

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add diluted samples (culture supernatants or serum) and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme and Substrate Reaction: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). After another wash, add a chromogenic substrate (e.g., TMB).

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Experimental Workflow Diagram

Conclusion and Future Directions

The initial studies on α-Galactosylceramide provided a robust foundation for its development as a novel immunostimulant. These early investigations elucidated its unique mechanism of action through the specific activation of iNKT cells and demonstrated its potent anti-tumor and adjuvant activities in preclinical models. While early clinical trials confirmed its safety and showed modest biological activity, they also highlighted challenges, such as the low frequency of iNKT cells in some cancer patients and the induction of iNKT cell anergy upon repeated administration.

Current and future research is focused on overcoming these limitations through the development of α-GalCer analogues with improved properties, combination therapies with other immunomodulatory agents such as checkpoint inhibitors, and innovative delivery systems to enhance its therapeutic efficacy. The foundational knowledge detailed in this guide continues to inform and inspire the ongoing efforts to harness the full therapeutic potential of iNKT cell-targeted immunotherapies.

References

- 1. Repeated α-GalCer Administration Induces a Type 2 Cytokine-Biased iNKT Cell Response and Exacerbates Atopic Skin Inflammation in Vα14Tg NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Killer T-Cell Agonist α-Galactosylceramide and PD-1 Blockade Synergize to Reduce Tumor Development in a Preclinical Model of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Natural Killer T-Cell Agonist α-Galactosylceramide and PD-1 Blockade Synergize to Reduce Tumor Development in a Preclinical Model of Colon Cancer [frontiersin.org]

- 5. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. PLS-α-GalCer: a novel targeted glycolipid therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α‐galactosylceramide generates lung regulatory T cells through the activated natural killer T cells in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I study of α-galactosylceramide-pulsed antigen presenting cells administration to the nasal submucosa in unresectable or recurrent head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Galactosylceramide suppresses murine eosinophil production through interferon-γ-dependent induction of NO synthase and CD95 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination therapy of in vitro‐expanded natural killer T cells and α‐galactosylceramide‐pulsed antigen‐presenting cells in patients with recurrent head and neck carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound is an effective mucosal adjuvant for repeated intranasal or oral delivery of HIV peptide antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (αGalCer) enhances vaccine-induced protection in a model of ricin intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. α-Galactosylceramide stimulates splenic lymphocyte proliferation in vitro and increases antibody production in vivo in late neonatal-age mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Protection Provided by a Synthetic New Alpha-Galactosyl Ceramide Analog against Bacterial and Viral Infections in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A phase I study of the natural killer T-cell ligand this compound (KRN7000) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A phase I study of this compound (KRN7000)-pulsed dendritic cells in patients with advanced and recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis Pathways for α-Galactosylceramide and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of alpha-Galactosylceramide (α-GalCer, KRN7000), a potent activator of invariant Natural Killer T (iNKT) cells, and its critical precursors. α-GalCer's ability to modulate the immune system has made it a significant molecule of interest in the development of therapies for cancer, autoimmune diseases, and infectious diseases.[1][2] This document details chemical synthesis strategies, emerging enzymatic and biosynthetic routes, and the key signaling pathways initiated by α-GalCer.

Chemical Synthesis of α-Galactosylceramide

The chemical synthesis of α-GalCer is a multi-step process that requires precise control of stereochemistry, particularly at the anomeric center to achieve the α-glycosidic linkage, which is crucial for its immunological activity. Convergent synthesis strategies are commonly employed, involving the separate synthesis of a protected galactose donor and a phytosphingosine (B30862) acceptor, followed by their coupling.

Synthesis of Precursors

1.1.1. Phytosphingosine Acceptor:

The synthesis of the phytosphingosine acceptor typically starts from a chiral precursor, such as D-lyxose or L-serine, to establish the correct stereochemistry.[3][4] A common strategy involves the Wittig olefination of L-Garner's aldehyde, followed by stereoselective dihydroxylation to install the required D-ribo configuration.[3][4] The amino group is often protected as an azide (B81097) or with a tetrachlorophthaloyl (TCP) group, and the hydroxyl groups are protected with acid-labile or silyl (B83357) protecting groups.[5][6]

1.1.2. Galactose Donor:

The key challenge in preparing the galactose donor is to install protecting groups that favor the formation of the α-glycosidic bond during the subsequent glycosylation step. The use of a bulky 4,6-O-di-tert-butylsilylene (DTBS) protecting group on the galactose donor has been shown to be highly effective in directing α-selectivity, even in the presence of participating groups at the C-2 position.[7][8][9] Non-participating protecting groups, such as benzyl (B1604629) ethers, at the C-2 position are also commonly used to favor the formation of the α-anomer.[10] The anomeric position is activated as a leaving group, such as a trichloroacetimidate (B1259523) or a thioether, to facilitate the glycosylation reaction.[3][11]

Convergent Synthesis of α-Galactosylceramide

A general and efficient convergent synthesis strategy for α-GalCer is outlined below. This pathway highlights the key steps of glycosylation, N-acylation, and deprotection.

References

- 1. Characterization of a Glycolipid Synthase Producing α-Galactosylceramide in Bacteroides fragilis - DAU - Arxiu Digital de la URL [dau.url.edu]

- 2. NKT TCR recognition of CD1d-α-C-galactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a Glycolipid Synthase Producing α-Galactosylceramide in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Function Implications of the Ability of Monoclonal Antibodies Against α-Galactosylceramide-CD1d Complex to Recognize β-Mannosylceramide Presentation by CD1d - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A versatile synthesis of αGalCer and its analogues exploiting a cyclic carbonate as phytosphingosine 3,4-diol protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]

- 11. Synthesis and biological activity of α-galactosyl ceramide KRN7000 and galactosyl (α1→2) galactosyl ceramide - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Presence of α-Galactosylceramide: A Technical Guide for Researchers

An In-depth Examination of the Discovery, Detection, and Significance of the Endogenous iNKT Cell Ligand

Introduction

For decades, α-Galactosylceramide (α-GalCer), a potent immunostimulatory glycolipid originally isolated from the marine sponge Agelas mauritiana, has been a critical tool in the study of invariant Natural Killer T (iNKT) cells.[1][2][3] These unconventional T lymphocytes recognize lipid antigens presented by the CD1d molecule and play a crucial role in bridging the innate and adaptive immune systems.[1][3] The powerful response of iNKT cells to the exogenous α-GalCer led to a long-standing hypothesis: that a structurally similar endogenous ligand must exist in mammals to mediate the development, selection, and homeostatic activation of iNKT cells.[1][4] This whitepaper provides a comprehensive technical overview of the recent definitive identification of endogenous α-Galactosylceramide in mammalian tissues, detailing the advanced methodologies for its detection, its tissue distribution, and the key signaling pathways it governs.

Discovery and Evidence of Endogenous α-Galactosylceramide

The search for endogenous iNKT cell ligands has been a significant challenge, primarily due to the difficulty in distinguishing between the four diastereomers of hexosylceramide: α-GalCer, β-GalCer, α-GlcCer, and β-GlcCer, using conventional methods like liquid chromatography-mass spectrometry (LC/MS).[1] Mammalian glycosylceramide synthases were known to produce β-anomers, leading to the belief that α-linked glycosylceramides were not synthesized endogenously.[5]

A groundbreaking 2025 study by Hosono et al. provided the first definitive evidence for the presence of α-GalCer in mammals.[1][2][6][7] The research team developed a novel high-resolution separation and detection system utilizing supercritical fluid chromatography tandem mass spectrometry (SFC/MS/MS) .[1][2][6][7] This technique allowed for the successful discrimination of the hexosylceramide diastereomers.[1][2][6][7]

Using this system, researchers identified dihydrosphingosine-based saturated α-GalCer as an active antigenic component in mouse serum, bile, and key lymphoid tissues, including the thymus and spleen.[1][2][6][7] Critically, the presence of α-GalCer was also confirmed in the spleen of germ-free mice, strongly indicating a mammalian origin rather than a microbial one.[1] This discovery has profound implications for understanding iNKT cell biology and the nature of self-antigen presentation.

Quantitative Data on Endogenous α-Galactosylceramide

The quantification of endogenous α-GalCer is in its nascent stages due to its extremely low abundance. Current data is semi-quantitative, providing estimates rather than precise concentrations across a wide range of tissues and cells. The work by Hosono et al. provides the most concrete data available to date.

| Tissue/Fluid | Detected Form | Method | Estimated Concentration/Amount | Reference |

| Bovine Bile | Various α-GalCer species | SFC/MS/MS | ~10 pmol/g | [8] |

| Mouse Serum | α-GalCer (d18:0/16:0) | SFC/MS/MS | 2.3 fmol/µg (in an active fraction) | [8] |

| Mouse Spleen | α-GalCer (d18:0/16:0) | SFC/HRMS/MS | Detected (qualitative) | [1][7] |

| Mouse Thymus | α-GalCer (d18:0/16:0) | SFC/HRMS/MS | Detected (qualitative) | [1][7] |

| Dendritic Cells | C24:1 monoglycosylceramide | MRM-MS | Detected (qualitative) | [6] |

Note: The data for dendritic cells represents an α-linked monoglycosylceramide identified prior to the definitive characterization as α-GalCer, but is strongly suggestive of its presence in these key antigen-presenting cells.

Experimental Protocols

The identification of endogenous α-GalCer requires meticulous and highly specialized experimental procedures. Below are detailed methodologies for the extraction, purification, and analysis of this elusive glycolipid.

Glycolipid Extraction from Tissues

This protocol is a composite of established methods for total lipid extraction, suitable for isolating glycolipids from soft tissues like the spleen or thymus.

Reagents:

-

Chloroform (CHCl₃)

-

Methanol (B129727) (MeOH)

-

HPLC-grade Water (H₂O)

-

4 M NaOH

-

4 M Acetic Acid

Procedure:

-

Homogenization: Homogenize ~50 mg of tissue in 200 µL of ice-cold water.

-

Initial Extraction:

-

Add 1.2 mL of ice-cold MeOH and mix thoroughly.

-

Add 2.0 mL of CHCl₃ and mix again.

-

Incubate the mixture at 37°C for 1 hour with shaking.

-

Centrifuge at 1,000 x g for 10 minutes to pellet insoluble material.

-

Carefully transfer the supernatant (containing total lipids) to a new glass vial.

-

-

Re-extraction:

-

To the remaining pellet, add 2.0 mL of a CHCl₃/MeOH/H₂O mixture (1:2:0.8, v/v/v).

-

Incubate at 37°C for 2 hours with shaking.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Collect the supernatant and pool it with the supernatant from step 2.

-

-

Drying: Dry the pooled extracts under a stream of nitrogen (N₂) or using a Speed Vac concentrator.

-

Saponification (to remove glycerolipids):

-

Dissolve the dried lipid extract in 2 mL of MeOH.

-

Add 25 µL of 4 M NaOH and incubate at 37°C for 2 hours.

-

Neutralize the reaction by adding 25 µL of 4 M acetic acid.

-

Add 2 mL of water.

-

-

Purification (Solid-Phase Extraction):

-

Apply the sample to a pre-conditioned reverse-phase cartridge (e.g., OASIS HLB).

-

Wash the cartridge sequentially with 1 mL of MeOH/H₂O (1:1, v/v) and 1 mL of H₂O.

-

Elute the neutral glycosphingolipids (including α-GalCer) with 1 mL of MeOH.

-

Dry the eluted fraction under N₂ or with a Speed Vac. The sample is now ready for analysis.

-

Analysis by Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC/MS/MS)

This advanced methodology is essential for separating α-GalCer from its isomers. The following is a summary of the key parameters based on the protocol by Hosono et al.

System:

-

Supercritical Fluid Chromatograph coupled to a Tandem Mass Spectrometer.

Chromatography:

-

Column: A chiral stationary phase column is crucial for isomer separation (e.g., 2-ethylpyridine (B127773) phase).

-

Mobile Phase: Supercritical CO₂ (A) and a modifier such as methanol with an additive like ammonium (B1175870) formate (B1220265) (B).

-

Gradient: A carefully optimized gradient from low to high percentage of modifier B is used to achieve separation of the four hexosylceramide diastereomers.

-

Temperature: 40°C.

-

Flow Rate: ~1.0 mL/min.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) or High-Resolution MS/MS.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored. For α-GalCer (d18:0/16:0), a key precursor ion is m/z 702.5878 [M+H]⁺. Product ions resulting from fragmentation (e.g., loss of the acyl chain or sugar moiety) are monitored.

-

Validation: The identity of the endogenous α-GalCer peak is confirmed by comparing its retention time and fragmentation pattern (MS/MS spectrum) with that of a synthetic α-GalCer standard. Spike-in experiments, where a known amount of synthetic standard is added to the biological sample, are used to verify the peak identity.[1]

Mandatory Visualizations

Experimental Workflow

iNKT Cell Activation Pathway

Biological Synthesis and Significance

While the definitive enzymatic pathway for the synthesis of α-GalCer in mammals remains to be fully elucidated, recent evidence points towards the involvement of specific enzymes.[2] Mammalian genomes are known to encode β-transferases for galactosylceramide and glucosylceramide synthesis.[9] However, it is hypothesized that an alternative pathway, a promiscuous enzyme, or unique cellular environments could allow for the production of small but functionally significant quantities of α-anomers.[9][10]

Research has implicated Galactose mutarotase (B13386317) (Galm) as a potential enzyme involved in endogenous α-GalCer synthesis.[6] Studies have shown that in the absence of Galm, α-GalCer synthesis is abrogated.[6] This suggests a crucial role for Galm, an enzyme known for its function in the Leloir pathway of galactose metabolism, in generating the necessary α-linked galactose for α-GalCer production.[6]

The endogenous presence of α-GalCer is fundamentally important for iNKT cell biology. It is believed to be the self-antigen responsible for:

-

Thymic Selection: The positive and negative selection of iNKT cells in the thymus, shaping their T-cell receptor repertoire.

-

Peripheral Homeostasis: Maintaining the iNKT cell population in peripheral tissues.